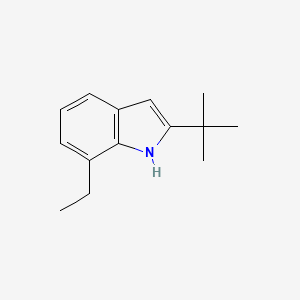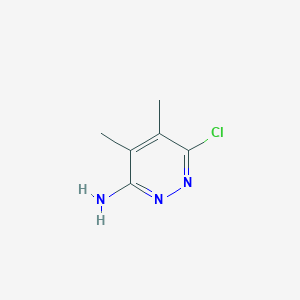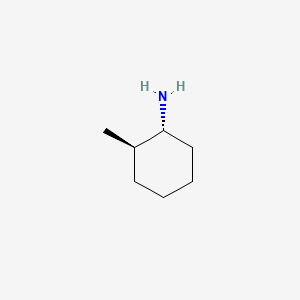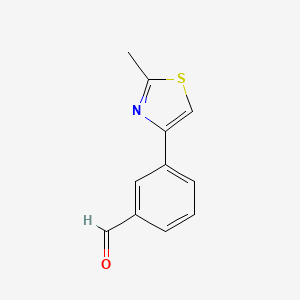
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, while not directly studied in the provided papers, is structurally related to a series of pyrazole derivatives that have been extensively analyzed. These compounds exhibit a range of biological activities and possess interesting optical and electronic properties due to their molecular structure. The pyrazole core is a common motif in medicinal chemistry, often associated with potential pharmacological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the annulation methods or condensation reactions. For instance, a related compound was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another example is the one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been confirmed using various spectroscopic techniques and X-ray diffraction studies. The crystal structures often reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . Theoretical calculations, including density functional theory (DFT), have been used to predict the geometry and electronic structure, which are in good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from molecular electrostatic potential (MEP) studies. Typically, the negative electrostatic potential regions are localized over the carbonyl group and phenyl rings, indicating possible sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, suggesting sites for nucleophilic attack . These insights are crucial for understanding the chemical behavior of these compounds in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The vibrational spectra, HOMO-LUMO analysis, and hyperpolarizability calculations provide information about the electronic properties and potential applications in nonlinear optics . The stability of the molecules is often attributed to hyper-conjugative interactions and charge delocalization, as revealed by NBO analysis . Additionally, molecular docking studies suggest that certain pyrazole derivatives could exhibit inhibitory activity against various proteins, indicating their potential as pharmacological agents .
Scientific Research Applications
Structural and Molecular Analysis
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone and its derivatives have been extensively studied for their molecular structures. Studies have highlighted the nonplanar nature of these molecules, with the planes of the lateral phenyl rings forming varying dihedral angles with the central pyrazole ring. Weak intermolecular interactions, such as C-H...O, C-H...π, and π-π, along with unusual trifurcated C-Cl...Cl-C contacts, have been observed in these structures (Bustos et al., 2015).
Antimicrobial Properties
A significant portion of research on these compounds revolves around their potential as antimicrobial agents. Various derivatives of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone have demonstrated notable antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains, as well as antifungal activity against fungi like Aspergillus niger and Ustilago maydis (Raju et al., 2016); (Asif et al., 2021).
Anticancer and Antimicrobial Potential
Several studies have synthesized novel derivatives with potential anticancer and antimicrobial activities. Compounds such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have been noted for their higher anticancer activity than reference drugs and good to excellent antimicrobial activity (Hafez et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZALSABJOMMWCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428349 |
Source


|
| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90565-37-0 |
Source


|
| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














